molecular formula C13H11ClN2O2 B2986606 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid CAS No. 123344-96-7

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

Cat. No.: B2986606
CAS No.: 123344-96-7
M. Wt: 262.69
InChI Key: MSXZRDOCGJCRLQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring and substituted with a 4-chlorophenyl group

Mechanism of Action

Target of Action

The compound “1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their deathIt is known that pyrazole derivatives can affect various cellular components negatively, leading to cellular damage .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth and replication of the target organisms. For instance, the compound displayed superior antipromastigote activity against Leishmania aethiopica, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Cyclization: The intermediate pyrazole undergoes cyclization with a suitable cyclopentane derivative to form the fused ring system.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole ring.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3,5-dimethylpyrazole: This compound has a similar pyrazole ring but with different substituents, leading to different chemical and biological properties.

    1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid:

    4-Chlorophenylhydrazine: A precursor in the synthesis of pyrazole derivatives, it has different chemical properties due to the absence of the pyrazole ring.

The uniqueness of this compound lies in its fused ring system and specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-8-4-6-9(7-5-8)16-11-3-1-2-10(11)12(15-16)13(17)18/h4-7H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXZRDOCGJCRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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